Product packaging for 7-O-Methylnogarol(Cat. No.:)

7-O-Methylnogarol

カタログ番号: B1205168
分子量: 541.5 g/mol
InChIキー: LWYJUZBXGAFFLP-FEMZJCMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-O-Methylnogarol (also known as Menogaril) is a semi-synthetic anthracycline antibiotic derived from nogalamycin that was advanced to clinical trials for its broad-spectrum antitumor activity and an improved preclinical safety profile compared to earlier anthracyclines like doxorubicin . Its primary research value lies in its distinct mechanism of action; while it interacts with DNA, studies indicate it is bound less tightly than doxorubicin and exhibits a unique pattern of cell cycle-specific cytotoxicity, preferentially slowing the progression of cells through the S-phase and ultimately causing a block in the G2 + M phases . This makes it a valuable tool for investigating cell cycle dynamics and the mechanisms of anthracycline-induced cell death. A key characteristic noted in preclinical models is its significant activity when administered via the oral route, a feature not common to all anthracyclines . Furthermore, its genotoxic profile has been directly compared to that of other anthracyclines in scientific studies, providing researchers with a compound for comparative mechanistic toxicology . This compound is presented for use in fundamental oncology research, drug mechanism studies, and in vitro cytotoxicity assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO10 B1205168 7-O-Methylnogarol

3D Structure

Interactive Chemical Structure Model





特性

分子式

C28H31NO10

分子量

541.5 g/mol

IUPAC名

(10S,12R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23-,25+,26?,27+,28?/m0/s1

InChIキー

LWYJUZBXGAFFLP-FEMZJCMLSA-N

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

異性体SMILES

C[C@@]1(C[C@@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6([C@@H]([C@H]([C@@H](C(O5)O6)O)N(C)C)O)C)O)OC)O

正規SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

賞味期限

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

溶解性

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

同義語

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

製品の起源

United States

Biosynthesis and Advanced Synthetic Methodologies of 7 O Methylnogarol Analogues

Natural Product Origin and Precursor Biosynthesis

Nogalamycin (B1679386), a potent anthracycline antibiotic, serves as the natural product from which 7-O-Methylnogarol, also known as Menogaril (B1227130), is derived through semi-synthetic processes. Menogaril was developed shortly after the discovery of Nogalamycin, aiming to improve its therapeutic profile. A key structural difference is that Menogaril lacks the 7-O-L-nogalose moiety present in Nogalamycin . This structural modification alters its mechanism of action and pharmacological properties.

The primary source for Nogalamycin production is the soil bacterium Streptomyces nogalater researchgate.net. This microorganism harbors the genetic machinery necessary for the complex biosynthesis of this anthracycline antibiotic. Research into Streptomyces nogalater's biosynthetic capabilities has been crucial for understanding and manipulating the production of Nogalamycin and its related compounds.

The biosynthesis of Nogalamycin is a multi-step process orchestrated by a dedicated gene cluster, known as the "sno gene cluster," found within Streptomyces nogalater researchgate.net. This cluster spans approximately 20 kilobases and contains over 30 genes responsible for various stages of synthesis, including aglycone formation and deoxysugar modification .

The core aglycone structure, nogalamycinone, is assembled by a Type II polyketide synthase (PKS) complex. This complex is encoded by the snoa123 genes, which utilize acetyl-CoA as a starter unit and malonyl-CoA as extender units to build the polyketide chain . Following PKS activity, several tailoring enzymes modify the nascent polyketide. For instance, snoL encodes a cyclase that dictates the specific C-9 stereochemistry of the aglycone .

The pathway also involves the biosynthesis of essential deoxysugar moieties, namely L-nogalose and L-nogalamine, which are subsequently attached to the aglycone . Genes such as snoF (a putative 3,5-epimerase) and snoG (a UDP-glucose-4-epimerase) are involved in the synthesis of these sugar components . Further modifications include hydroxylation and carbocyclization steps catalyzed by enzymes like SnoT, SnoK, and SnoN, as well as oxygenation by SnoAB . The expression of these biosynthetic genes is regulated, with snoA identified as a transcriptional activator for the minimal PKS genes .

The detailed understanding of this gene cluster has enabled researchers to perform heterologous expression studies. By introducing fragments of the nogalamycin gene cluster into other Streptomyces species, novel hybrid anthracycline structures have been generated, highlighting the potential for combinatorial biosynthesis to create new chemical entities .

Microbial Production Platforms: Streptomyces nogalater

Metabolic Engineering Approaches for Enhanced Production and Diversification

Another successful metabolic engineering strategy focuses on augmenting the availability of deoxysugar precursors. By overexpressing genes involved in deoxysugar biosynthesis, such as mtmDE (which encodes TDP-glucose synthase and TDP-D-glucose-4,6-dehydratase, originally identified in the mithramycin pathway), researchers have achieved a notable 50% increase in Nogalamycin production. This intervention raises the yield to approximately 160 mg/L, attributed to an enhanced supply of the necessary TDP-deoxysugar precursors required for the formation of L-rhodosamine and L-nogalose .

Nogalamycin Production Yields Under Metabolic Engineering

Metabolic Engineering StrategyYield (mg/L)Fold Increase (vs. Wild-type)
Wild-type Streptomyces nogalater1001x
Overexpression of mtmDE1601.6x
Overexpression of snoa123 PKS genes4004x

Compound List

Nogalamycin

this compound (Menogaril)

Nogalamycinone

L-nogalose

L-nogalamine

L-rhodosamine

Auramycinone

Aklavinone

Mithramycin

Strategies for Novel Anthracycline Analogue Generation via Combinatorial Biosynthesis

Combinatorial biosynthesis and metabolic engineering offer powerful tools to access novel anthracycline structures by manipulating the biosynthetic pathways of producing organisms, typically Streptomyces species . This approach involves heterologous expression of genes from different anthracycline biosynthetic gene clusters (BGCs) or the modification of existing genes to alter the resulting compounds.

Key strategies include:

Gene Swapping and Expression: Researchers can swap or co-express specific genes encoding tailoring enzymes, such as ketoreductases, cyclases, methyltransferases, and glycosyltransferases, from different BGCs to create hybrid molecules or introduce novel modifications . For instance, engineering the doxorubicin (B1662922) pathway with genes from the aclarubicin (B47562) pathway has led to the production of N,N-dimethyldaunorubicin .

Modification of Sugar Moieties: Combinatorial biosynthesis can be used to attach different or modified sugar units to known aglycones, or to alter the sugar chains of existing anthracyclines, thereby generating diverse glycosides . The elloramycin (B1244480) pathway has been combined with oleandomycin (B1677203) biosynthetic genes to produce hybrid elloramycin analogues with modified sugar moieties .

Aglycone Scaffold Alteration: By engineering enzymes involved in polyketide synthesis and subsequent modifications, novel anthracyclinone scaffolds can be generated. This includes introducing hydroxylations, decarboxylations, or cyclizations at different positions . For example, swapping enzymes for aromatase cyclase from the mithramycin pathway has enabled the generation of 2-hydroxylated analogues .

These methods allow for the systematic generation of compound libraries, expanding the chemical diversity of anthracyclines and facilitating structure-activity relationship studies for the development of improved therapeutic agents .

Total Synthesis Strategies for this compound and Core Structures

The total synthesis of complex molecules like this compound involves the de novo construction of the entire molecular framework from simpler starting materials. This approach provides precise control over stereochemistry and allows for the introduction of specific modifications that might be inaccessible through biological routes. Several strategies have been developed for the total synthesis of this compound and related anthracycline aglycones.

Convergent and Regioselective Routes to the Polycyclic Aglycone System

The construction of the tetracyclic anthracycline aglycone core often relies on convergent and regioselective synthetic strategies. These methods aim to assemble complex molecular fragments efficiently and with high control over the position of bond formation.

Fragment Coupling: Convergent syntheses typically involve the preparation of several key fragments that are then coupled together. For instance, the synthesis of the ABCDEF-ring system of Nogalamycin has been achieved by fusing a cyanophthalide (B1624886) (AB-ring segment) with a tricyclic quinone monoketal (DEF-ring segment) .

Regioselective Annulations: Reactions such as Hauser annulation , Diels-Alder cycloadditions , and domino carbopalladation reactions have been employed to regioselectively form the fused ring systems characteristic of anthracyclines. For example, the coupling of a lithionaphthalene to a lactone has been used for the regiospecific synthesis of anthracyclinones . Regioselective alkylation of quinizarin (B34044) derivatives has also been a key strategy .

Stereoselective Construction of Key Chiral Centers

Anthracyclines possess multiple chiral centers, the precise configuration of which is critical for their biological activity. Stereoselective synthesis is therefore paramount.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates, allows for the introduction of pre-defined stereochemistry into the synthetic route . For example, enantioselective synthesis of anthracyclinone AB synthons has been achieved using chiral pool approaches derived from L-rhamnose .

Asymmetric Catalysis: Modern synthetic chemistry employs asymmetric catalysis, including chiral catalyst-directed acylation and enantioselective intramolecular Heck reactions , to control the formation of chiral centers during key bond-forming steps. These methods can introduce high levels of enantiomeric excess in intermediates.

Modular Approaches for Sugar Moiety Incorporation

The glycosylation step, attaching the sugar moiety to the aglycone, is a crucial and often challenging step in anthracycline synthesis. Modular approaches allow for the independent synthesis of the aglycone and sugar components, which are then coupled.

Glycosylation Methodologies: Various glycosylation protocols have been developed, utilizing activated sugar donors such as glycosyl chlorides, imidates, thioglycosides, or glycals . The choice of promoter and reaction conditions is critical for achieving the desired stereoselectivity (α or β anomer) at the glycosidic linkage .

Sugar Donor Synthesis: The synthesis of specific deoxy sugars, such as l-daunosamine, which is essential for the activity of many anthracyclines, has been a significant area of research . Modular synthesis allows for the preparation of diverse sugar synthons that can be coupled to various aglycones .

Semisynthetic Derivatization from Nogalamycin

Semisynthesis involves modifying a naturally occurring compound to create new analogues. Nogalamycin serves as a valuable starting material for generating derivatives, including this compound, through targeted chemical transformations.

Chemical Transformations at C-7 and C-10 Positions

Nogalamycin can be chemically modified at specific positions to yield analogues with altered properties. Key transformations include:

Modification at C-7: The neutral sugar moiety attached at the C-7 position of Nogalamycin can be removed and replaced with other substituents. This process has led to the generation of various 7-alkoxy compounds nih.gov. Notably, the conversion of Nogalamycin to 7-con-O-methylnogarol involves modification at the C-7 position nih.gov.

Modification at C-10: The carbomethoxy group at the C-10 position of Nogalamycin can be removed. This modification, often combined with changes at C-7, has yielded a series of analogues nih.gov.

Menogaril, also known as this compound, is a semisynthetic derivative of Nogalamycin that was developed to improve upon the original compound's therapeutic index . These modifications highlight the potential of semisynthesis in tailoring the biological activity and reducing the toxicity of natural products.

Preclinical Pharmacological and Mechanistic Investigations of 7 O Methylnogarol

In Vitro Cellular Activity Profiles

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., L1210, P388, B16, Chinese Hamster Ovary)

7-O-Methylnogarol (also known as menogaril) has demonstrated significant antiproliferative and cytotoxic activity against a variety of cancer cell lines in preclinical studies. This semi-synthetic analog of the anthracycline antibiotic nogalamycin (B1679386) has shown potent effects against murine leukemia cell lines L1210 and P388, as well as B16 melanoma.

Notably, this compound exhibited superior activity against these tumor systems compared to its parent compound, nogalamycin. In studies with L1210 leukemic cells, the con-isomer of this compound was generally more inhibitory to cell growth than the dis-isomers. Furthermore, research has indicated that this compound produces dose-dependent inhibition of [3H]thymidine incorporation in both L1210 and P388 cells, a measure of DNA synthesis and cell proliferation. The compound was also found to be active against P388 leukemia cells that were resistant to another anthracycline, daunorubicin (B1662515) (P388/ADR).

The cytotoxic effects of this compound have also been evaluated in Chinese Hamster Ovary (CHO) cells, where it was shown to impact DNA synthesis, cell survival, and progression through the cell cycle. aacrjournals.org The broad spectrum of activity in these diverse cancer cell lines underscored the potential of this compound as an antitumor agent and prompted its advancement into further preclinical and clinical investigations.

Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell Line Type Organism Noted Effect
L1210 Leukemia Mouse Potent inhibition of cell growth and DNA synthesis.
P388 Leukemia Mouse Superior activity and inhibition of DNA synthesis.
B16 Melanoma Mouse Significant antitumor activity.
CHO Ovary Hamster Inhibition of DNA synthesis and cell survival. aacrjournals.org
P388/ADR Daunorubicin-resistant Leukemia Mouse Active against this resistant cell line.

Cell Cycle Progression Modulation by this compound: S-Phase Slowing and G2/M Blockade

This compound exerts a significant influence on the progression of the cell cycle, primarily characterized by a slowing of the S-phase and a blockade at the G2/M transition. aacrjournals.org The cell cycle is a fundamental process that ensures the proper duplication and division of cells, with checkpoints at G1/S and G2/M to maintain genomic integrity.

Studies on Chinese Hamster Ovary (CHO) cells have shown that treatment with this compound leads to a discernible effect on cell cycle progression. aacrjournals.org A lack of sufficient histone supply for chromatin assembly can lead to an extension of the S phase and an arrest in the G2 phase, preventing entry into mitosis. While not directly stating this is the mechanism for this compound, it highlights a potential pathway for its observed effects. The G2/M checkpoint, in particular, serves to prevent cells with damaged DNA from entering mitosis. The activation of this checkpoint can involve the repression of key mitotic entry proteins like cyclin B1 and PLK-1.

The ability of this compound to disrupt the normal cell cycle progression, specifically by impeding DNA synthesis during the S-phase and halting cells at the G2/M checkpoint, is a key aspect of its cytotoxic mechanism against cancer cells. aacrjournals.org This disruption prevents the uncontrolled proliferation that is a hallmark of cancer.

Inhibition of Macromolecular Biosynthesis (e.g., DNA and RNA Synthesis)

A key aspect of the antitumor activity of this compound is its ability to inhibit the synthesis of crucial macromolecules within cancer cells, particularly DNA and RNA. The inhibition of DNA and RNA synthesis is a common mechanism for many anticancer agents.

In studies using L1210 and P388 leukemia cells, this compound demonstrated a potent, dose-dependent inhibition of [3H]thymidine incorporation, which is a direct measure of DNA synthesis. Interestingly, while it strongly affected DNA synthesis, its impact on RNA synthesis was less pronounced compared to other anthracyclines like doxorubicin (B1662922). Specifically, in L1210 leukemic cells, compounds with the nogalose moiety, like the parent compound nogalamycin, were more inhibitory towards RNA synthesis than DNA synthesis. However, this compound, particularly the con-isomer, showed strong biological activity that could not be fully explained by its interaction with DNA and subsequent inhibition of macromolecular synthesis alone, suggesting other mechanisms may be at play.

The cytotoxicity of menogaril (B1227130) has been shown to correlate well with the inhibition of macromolecular synthesis, pointing to its interaction with DNA as a significant factor. Although its binding to DNA is weaker than that of doxorubicin, it still results in pronounced DNA cleavage within intact cells. This suggests a different mode of DNA interaction compared to simple intercalation.

Subcellular Localization and Accumulation Dynamics within Cells

The subcellular distribution and accumulation of this compound are distinct from other anthracyclines like daunorubicin and doxorubicin, which has significant implications for its mechanism of action. While doxorubicin is known to localize within the cell nucleus, fluorescence microscopy reveals that this compound primarily localizes in the cytoplasm, with no detectable fluorescence in the nucleus.

Cells avidly accumulate this compound, with intracellular concentrations reaching 5 to 10 times those of daunorubicin. This accumulation is an active process, as it is reduced at lower temperatures (0°C) and by the metabolic inhibitor sodium azide (B81097). In contrast, the accumulation of daunorubicin is not affected by sodium azide.

The efflux of this compound from cells is also an active process that is slowed at 0°C. Interestingly, sodium azide accelerates the efflux of this compound, while it has no effect on the efflux of daunorubicin.

Comparison of Subcellular Accumulation: this compound vs. Daunorubicin

Feature This compound Daunorubicin
Primary Localization Cytoplasm Nucleus
Intracellular Accumulation 5-10 times higher Lower
Effect of Sodium Azide on Uptake Reduced No effect
Effect of Sodium Azide on Efflux Hastened No effect
Accumulation in Isolated Nuclei Lower Higher

| Effect on Tubulin Polymerization | Inhibits | Not reported |

Molecular Mechanisms of Action and Target Interactions

Differential Topoisomerase Inhibition: Type I vs. Type II Selectivity

Topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. They are classified as Type I, which create single-strand breaks, and Type II, which create double-strand breaks. Many anticancer drugs, known as topoisomerase inhibitors, function by disrupting the activity of these enzymes.

This compound, also known as menogaril, has been identified as a topoisomerase II inhibitor. It functions as a "topoisomerase poison," meaning it stabilizes the transient complex formed between topoisomerase II and DNA after the DNA has been cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, cell death.

The inhibitory concentration (IC50) for the decatenation activity of purified DNA topoisomerase II by this compound is approximately 10 μM, which is comparable to another well-known topoisomerase II inhibitor, etoposide. Importantly, this compound does not inhibit topoisomerase I activity, even at concentrations up to 400 μM, demonstrating its selectivity for topoisomerase II. This contrasts with its parent compound, nogalamycin, which is a topoisomerase I inhibitor. The cleavage sites on the DNA induced by this compound also differ from those of other topoisomerase II inhibitors like 4′-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA).

DNA Binding Characteristics and Intercalation Properties

This compound, an analog of the anthracycline antibiotic nogalamycin, interacts with DNA, a characteristic central to the mechanism of many anthracyclines. However, its binding profile exhibits notable distinctions compared to both its parent compound, nogalamycin, and other classic anthracyclines like doxorubicin. The defining feature of intercalating agents is the insertion of a planar molecule between the base pairs of the DNA double helix. This action unwinds and lengthens the DNA structure, typically leading to an increase in its thermal melting temperature (Tm) and interfering with the function of DNA-associated proteins.

Spectrophotometric studies revealed that menogaril (this compound) demonstrates a weaker binding affinity to calf thymus DNA in comparison to doxorubicin. The parent compound, nogalamycin, is known to bind to DNA by intercalation, but its two bulky sugar moieties pose a steric hindrance, making it difficult to slide between base pairs. this compound lacks the nogalose sugar at the C7 position, which may alter its specific mode of interaction with the DNA grooves.

Correlation between DNA Interaction and Biochemical Lesions

The interaction of this compound with DNA results in significant biochemical lesions that disrupt cellular processes. For many nogalamycin analogs, the primary biochemical lesion stemming from DNA interaction is the potent inhibition of RNA synthesis, which is generally more pronounced than the inhibition of DNA synthesis. The cytotoxicity of menogaril has been shown to correlate well with the inhibition of macromolecular synthesis, pointing to the importance of its interaction with DNA.

However, a critical finding in the study of this compound is the apparent disconnect between the potency of its DNA interaction and the magnitude of its biological effects. Specifically, the biochemical effects observed, such as the inhibition of DNA and RNA synthesis, could not fully account for the potent cell-killing activity of 7-con-O-methylnogarol. This discrepancy suggests that while the induction of DNA lesions is an important facet of its activity, it may not be the sole or even primary driver of its high cytotoxicity.

Further evidence of this complex relationship is that despite a weaker DNA binding affinity than doxorubicin, this compound induces pronounced DNA cleavage in cellular environments. This indicates that the character of the DNA interaction is highly effective at generating cytotoxic lesions, even if the binding itself is less tenacious than that of other anthracyclines. Some studies on the broader class of anthracyclines suggest that the induction of unscheduled DNA synthesis, a marker of DNA repair and damage, may point toward covalent DNA interactions rather than just intercalation, which could contribute to the observed biochemical lesions.

Investigation of Other Putative Molecular Targets

The observation that the biological activity of this compound may not be entirely explained by its direct interactions with DNA has prompted investigations into other potential molecular targets. A significant finding is the compound's subcellular localization. In contrast to doxorubicin, which primarily accumulates in the nucleus, menogaril is extensively found in the cytoplasm.

While not yet definitively demonstrated specifically for this compound, other molecular targets are known for the anthracycline class and may be relevant. These include the enzyme topoisomerase II, which manages DNA topology and is a common target for anticancer drugs that interact with DNA. Additionally, anthracyclines can induce histone eviction from chromatin, altering gene expression. Other potential non-DNA targets for intercalating agents in general include mitochondrial components, where they can uncouple oxidative phosphorylation, and various other proteins and phospholipids.

Preclinical in vivo Efficacy Studies

Antitumor Efficacy in Murine Leukemia Models (e.g., P388, L1210)

7-con-O-Methylnogarol has demonstrated superior chemotherapeutic activity in murine leukemia models when compared to other nogalamycin analogs. In studies utilizing the P388 and L1210 leukemia models, the compound produced significant increases in the lifespan (ILS) of treated mice, in some cases exceeding 100%. Its efficacy was observed against P388 leukemia inoculated both intraperitoneally (i.p.) and intravenously (i.v.). The compound's high activity in these hematological malignancy models was a key indicator of its potential as an anticancer agent.

Antitumor Activity of 7-con-O-Methylnogarol in Murine Leukemia Models
Tumor ModelKey FindingSource
P388 LeukemiaSuperior activity with increases in lifespan (ILS) >100%.
L1210 LeukemiaConsidered more active than the parent compound, nogalamycin, with ILS >100%.
P388 Leukemia (i.v. inoculated)Highly active with ILS ≥120% following i.p. drug administration.

Activity Against Murine Solid Tumor Models (e.g., B16 melanoma, colon 26, colon 38, CD8F1 mammary tumor)

The preclinical antitumor activity of 7-con-O-Methylnogarol extends to a range of challenging murine solid tumor models. The compound was found to have significant efficacy against several established solid tumors, further broadening its spectrum of activity beyond leukemias. In the B16 melanoma model, a commonly used syngeneic model for studying aggressive skin cancer, treatment with 7-con-O-Methylnogarol resulted in lifespan increases of over 100%. Furthermore, significant activity was demonstrated in colon 26 and colon 38 carcinoma models, as well as the CD8F1 mammary tumor model.

Antitumor Activity of 7-con-O-Methylnogarol in Murine Solid Tumor Models
Tumor ModelKey FindingSource
B16 MelanomaSuperior activity with increases in lifespan (ILS) >100%.
Colon 26 CarcinomaDemonstrated significant antitumor activity.
Colon 38 CarcinomaDemonstrated significant antitumor activity.
CD8F1 Mammary TumorDemonstrated significant antitumor activity.

Methodological Considerations for Preclinical in vivo Study Design

The design and execution of preclinical in vivo studies are critical for obtaining reliable data that can be translated into clinical practice. A primary consideration is the selection of the appropriate biological model. The use of syngeneic tumor models, such as the B16 melanoma in C57BL/6 mice, allows for the evaluation of therapeutics in the context of a competent immune system, which is crucial for immuno-oncology agents. The choice of model should be guided by the similarity of disease mechanisms in the animal model and humans.

Key aspects of robust study design include the clear definition of endpoints used to assess anticancer activity, which can include tumor volume, tumor growth inhibition, or time-to-event data like survival. To ensure the scientific validity of the results, studies must incorporate proper methodological controls. This includes the randomization of animals into treatment groups, justification of the sample size, and, where possible, the blinding of outcome assessors to the treatment allocation. Poor reporting and lack of rigor in these areas are common pitfalls that can compromise the quality of preclinical research. Furthermore, a robust statistical analysis plan is essential for interpreting the data correctly, whether it involves endpoints collected at a single time-point or longitudinally over the course of the study.

Preclinical Disposition and Metabolism

The preclinical evaluation of this compound, also known as menogarol or 7-OMEN, has provided significant insights into its behavior within biological systems. Studies in animal models have been crucial in characterizing its pharmacokinetic profile, metabolic pathways, and patterns of tissue distribution.

Investigations in murine models have delineated the pharmacokinetic parameters of this compound. Following intravenous administration in mice, the plasma concentration of this compound demonstrated a triexponential decline. Key pharmacokinetic parameters from a study in mice are summarized below.

ParameterValueUnit
Terminal Half-life (t1/2)10.6hours
Area Under the Curve (AUC)10.13µM x hr
Apparent Volume of the Central Compartment (Vc)0.4liter/m²
Systemic Clearance91.2ml/min/m²
Data from a study in mice following intravenous administration.

The distribution of this compound is extensive throughout the body, with the notable exception of the brain. Initial distribution shows a marked preference for pulmonary tissue, where concentrations were observed to be 15 times higher than in any other organ and 30 times higher than in the plasma shortly after administration.

Metabolic studies in preclinical systems have identified key transformation products of this compound. In mice, a primary metabolite was identified with the same high-performance liquid chromatography (HPLC) characteristics as N-demethylmenogarol. This metabolite was detected in the plasma within the first 30 minutes following injection.

The liver is a significant site of metabolism, where two distinct metabolites have been observed. One of these was confirmed to have the HPLC characteristics of N-demethylmenogarol. While these metabolites were also found in other organs, their appearance was delayed and their quantities were smaller compared to the liver.

Preclinical studies have revealed that this compound and its metabolites accumulate and persist in various organs to different extents. The persistence of the parent compound was most significant in the spleen, kidney, and pancreas. Conversely, the drug was least persistent in the heart and liver.

The area under the curve (AUC), a measure of total drug exposure over time, varied considerably among different organs, indicating differential accumulation. The lungs exhibited the highest exposure, followed by the spleen and pancreas. The heart and liver showed the lowest total exposure.

OrganArea Under the Curve (AUC) (nmol/g x hr)
Lungs605
Spleen522
Pancreas430
Heart33
Liver60
AUC values for 7-OMEN in various organs of mice.

Structure Activity Relationship Sar Studies of 7 O Methylnogarol and Analogues

Correlation of SAR with Molecular and Cellular Mechanisms

Differential Effects of Stereoisomers (e.g., con vs. dis isomers) on Biological Activity

Research into the structure-activity relationships of compounds related to 7-O-Methylnogarol, particularly within the broader class of nogalomycin analogues, has revealed significant differences in biological activity based on stereochemical configurations. Studies comparing 'con' (cis) and 'dis' (trans) isomers have highlighted how subtle changes in three-dimensional structure can lead to distinct biochemical effects and cellular responses.

In investigations involving 7-alkyl analogues, a clear divergence in activity was observed between the 'dis' and 'con' stereoisomers concerning their impact on nucleic acid synthesis. Specifically, isomers designated as 'dis'—such as 7-dis-O-methylnogalarol, 7-dis-O-methylnogarol, and 7-dis-O-ethylnogarol—demonstrated a more potent inhibition of RNA synthesis when compared to their corresponding 'con' isomers. This enhanced inhibition of RNA synthesis by the 'dis' isomers was found to correlate with stronger interactions with DNA, as evidenced by biophysical assays like circular dichroism and DNA thermal melting studies. These findings suggest that the 'dis' isomers primarily exert their cytotoxic effects through DNA-mediated biochemical lesions that preferentially target RNA synthesis.

Future Directions and Emerging Research Opportunities for 7 O Methylnogarol Analogues

Development of Next-Generation Analogues with Improved Preclinical Profiles

The primary goal in developing next-generation analogues of 7-O-Methylnogarol is to enhance their therapeutic index—maximizing antitumor activity while minimizing toxicity. Research has focused on modifying the core structure of nogalamycin (B1679386) and its derivatives to achieve this balance.

One of the most promising early analogues was 7-con-O-methylnogarol. Preclinical studies in various murine tumor models demonstrated its superior activity compared to other nogalamycin analogues. It showed significant efficacy, producing increases in lifespan (ILS) of over 100% in P388 and L1210 leukemia models and the B16 melanoma model. Further testing confirmed its activity against murine colon and mammary tumors. The development of such analogues involves chemical modifications at key positions of the anthracycline structure, such as the C-7 and C-10 positions, to alter their biological activity and structure-activity relationship. The process often begins with the removal of specific chemical groups, like the carbomethoxy group at C-10, followed by the introduction of new substituents at the C-7 position. These modifications have led to a wide array of analogues, with 7-con-O-methylnogarol being a standout for its potent antitumor effects in preclinical evaluations.

Analogue NameTumor ModelKey Preclinical FindingReference
7-con-O-methylnogarol P388 Leukemia (murine)Increase in Lifespan (ILS) > 100%
7-con-O-methylnogarol L1210 Leukemia (murine)Increase in Lifespan (ILS) > 100%
7-con-O-methylnogarol B16 Melanoma (murine)Increase in Lifespan (ILS) > 100%
7-con-O-methylnogarol Colon 26 Tumor (murine)Significant Activity
7-con-O-methylnogarol CD8F1 Mammary Tumor (murine)Significant Activity
Disnogamycin (Intermediate Analogue)Precursor for creating 7-alkoxy compounds

Future efforts will likely focus on combinatorial biosynthesis, a technique that uses genetic engineering to create novel chemical structures, to generate a new library of this compound analogues for screening.

Integration of Computational Chemistry and Artificial Intelligence in Analogue Design

The design of new drug candidates has been revolutionized by the integration of computational chemistry and artificial intelligence (AI). These technologies offer the potential to accelerate the discovery of next-generation this compound analogues by making the design process faster, cheaper, and more effective.

Computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity and properties of novel analogues before they are synthesized. For instance, researchers can build computational models to analyze how different analogues bind to their target, such as DNA or topoisomerase enzymes, and to predict their binding affinity. This allows for the in silico screening of vast virtual libraries of compounds to identify candidates with the highest potential.

AI, particularly machine learning (ML) and deep learning (DL), further enhances these capabilities. AI algorithms can analyze large datasets of chemical structures and their associated biological activities to identify complex patterns and relationships that are not obvious to human researchers. Generative AI models can even design entirely new molecules (de novo drug design) that are optimized for specific properties, such as high potency and selectivity. For anthracycline analogues, AI can be used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out candidates that are likely to fail in later stages of development.

Computational/AI MethodApplication in this compound Analogue DesignReference
Molecular Docking Simulates and predicts the binding affinity of new analogues to biological targets like DNA and topoisomerase.
QSAR Develops models to predict the potency and biological activity of new analogues based on their chemical structure.
Virtual Screening Rapidly analyzes large databases of virtual compounds to identify promising candidates for synthesis and testing.
Machine Learning (ML) Identifies complex structure-activity relationships (SARs) and predicts ADMET properties to prioritize lead compounds.
Generative Adversarial Networks (GANs) Designs novel molecular structures (de novo design) optimized for enhanced potency and specific pharmacological profiles.

By combining physics-based simulations with machine learning, researchers can explore chemical space more efficiently, accelerating the design-test-learn cycle and increasing the likelihood of discovering analogues with significantly improved preclinical profiles.

Deeper Mechanistic Insights through Advanced Omics Technologies

Understanding the precise mechanism of action is critical for developing better drugs. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes that occur within a cell upon treatment with a drug. Applying these technologies to this compound analogues can yield deeper mechanistic insights beyond their known role as topoisomerase inhibitors.

Proteomics: This involves the large-scale study of proteins. By analyzing how the proteome of a cancer cell changes after exposure to a this compound analogue, researchers can identify the specific proteins and pathways that are affected. This could reveal novel drug targets or explain off-target effects. For example, proteomic analysis could identify specific post-translational modifications or changes in protein localization induced by the drug, providing a more detailed picture of its cellular impact.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell or organism. It can reveal how an analogue alters the metabolic pathways of cancer cells. Since cancer cells often have rewired metabolism, understanding how these analogues interfere with it could open new avenues for therapeutic intervention and identify biomarkers of drug response. ferris.edu

Transcriptomics & Genomics: These approaches study gene expression and the genome, respectively. They can help identify genes whose expression levels change in response to drug treatment, pointing to key regulatory networks involved in the drug's anticancer activity. Integrating multi-omics data can provide a comprehensive map of the drug's interactions within the cell, from the genome to the proteome and metabolome.

Omics TechnologyPotential Mechanistic Insight for this compound AnaloguesReference
Proteomics Identification of direct protein targets and off-targets; analysis of post-translational modifications and protein interaction networks affected by the drug.
Metabolomics Characterization of alterations in cancer cell metabolism; identification of metabolic vulnerabilities targeted by the analogues. ferris.edu
Transcriptomics Profiling of gene expression changes to understand cellular response and resistance mechanisms.
Multi-Omics Integration Construction of comprehensive molecular networks to understand the holistic biological impact and discover novel drug-disease relationships.

Exploration of New Biological Applications Beyond Antitumor Research

While the primary focus for this compound and its analogues has been oncology, their underlying chemical structures and mechanisms of action suggest potential for other therapeutic applications. Anthracyclines and related polyketides are produced by bacteria and often possess a range of biological activities.

A significant emerging area of research is the investigation of nogalamycin analogues as antibiotics. Given that the parent compound, nogalamycin, is an antibiotic produced by Streptomyces nogalater, it is logical to explore the antimicrobial potential of its derivatives. Research laboratories are actively working to develop production platforms for novel nogalamycin analogues to be used as antibiotics against pathogenic bacteria. The structural features that allow these compounds to interact with bacterial components could be optimized to develop potent and selective antibacterial agents. This is particularly relevant in the current era of rising antimicrobial resistance. Other classes of aromatic polyketides, such as the angucyclines, are also known to possess both anticancer and antimicrobial properties, further supporting this line of inquiry.

The ability of these compounds to intercalate into DNA and inhibit essential enzymes like topoisomerases could also be explored in the context of other diseases characterized by aberrant cell proliferation or specific pathogen dependencies. Future research may uncover roles for highly specialized this compound analogues in antiviral or antiparasitic therapies, expanding the therapeutic potential of this versatile chemical scaffold far beyond its original application.

Q & A

Q. Advanced Research Focus

  • Proteomic Profiling : Employ affinity pulldown assays coupled with LC-MS/MS to identify unintended protein interactors .
  • CRISPR-Cas9 Screening : Use genome-wide knockout libraries in cell lines to pinpoint genetic vulnerabilities linked to compound toxicity .
  • Dual-Agent Studies : Co-administer with selective inhibitors (e.g., verapamil for P-glycoprotein) to distinguish target-mediated effects from secondary mechanisms .

How can researchers establish robust negative controls for this compound in cytotoxicity assays?

Q. Basic Research Focus

  • Vehicle Controls : Include solvents (e.g., DMSO at ≤0.1% v/v) to rule out solvent-induced artifacts .
  • Inactive Analogs : Synthesize structurally similar but pharmacologically inert analogs (e.g., 7-O-Ethylnogarol) to confirm target specificity .
  • Knockdown/Overexpression Models : Use siRNA or CRISPR to silence target proteins, verifying that compound effects are abolished in knockdown cells .

What ethical and methodological standards apply to this compound studies involving animal models?

Advanced Research Focus
Adhere to ARRIVE 2.0 guidelines:

  • Sample Size Justification : Perform power analysis to minimize animal use while ensuring statistical validity .
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor size limits) and report attrition rates .
  • Blinding : Randomize treatment groups and blind investigators to compound administration during data collection .

How should conflicting data on this compound’s metabolic pathways be addressed?

Q. Advanced Research Focus

  • Isotope Tracing : Use ¹⁴C-labeled this compound to track hepatic metabolism in microsomal assays, identifying primary metabolites via MS/MS fragmentation .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic routes .
  • Cross-Species Comparisons : Test metabolism in human, rat, and mouse liver microsomes to evaluate translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-Methylnogarol
Reactant of Route 2
7-O-Methylnogarol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。